(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride
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Overview
Description
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride is a chiral amino acid derivative with a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-2-methylbutyric acid.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the free phosphonic acid.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The phosphonic acid group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the amino group.
Reduction: Reduced phosphonic acid derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-methylbutyric acid: Lacks the phosphonic acid group, making it less versatile in certain applications.
Phosphonoalanine: Another amino acid derivative with a phosphonic acid group but differs in its side chain structure.
Uniqueness
(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride is unique due to its specific combination of a chiral center, an amino group, and a phosphonic acid group. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H13ClNO5P |
---|---|
Molecular Weight |
233.59 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-4-phosphonobutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12NO5P.ClH/c1-5(6,4(7)8)2-3-12(9,10)11;/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11);1H/t5-;/m0./s1 |
InChI Key |
DNFXUQUECNSSJF-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@](CCP(=O)(O)O)(C(=O)O)N.Cl |
Canonical SMILES |
CC(CCP(=O)(O)O)(C(=O)O)N.Cl |
Origin of Product |
United States |
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